4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide
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Overview
Description
4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a sulfonamide group, which is known for its antibacterial properties, and a benzamide moiety, which is often associated with various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Formation of the benzamide intermediate: This involves the reaction of 2-phenylethylamine with benzoyl chloride to form the benzamide intermediate.
Coupling reaction: The final step involves the coupling of the sulfonamide intermediate with the benzamide intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide or benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. The benzamide moiety may interact with various receptors or enzymes in the body, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-4-methylbenzenesulfonamide: Similar structure but lacks the benzamide moiety.
4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide: Similar structure but lacks the phenylethyl group.
Uniqueness
4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide is unique due to the presence of both the sulfonamide and benzamide moieties, which confer a combination of antibacterial and pharmacological properties. This dual functionality makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-8-9-19(2)23(16-18)30(28,29)26-17-21-10-12-22(13-11-21)24(27)25-15-14-20-6-4-3-5-7-20/h3-13,16,26H,14-15,17H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPSZFVYCAGULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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